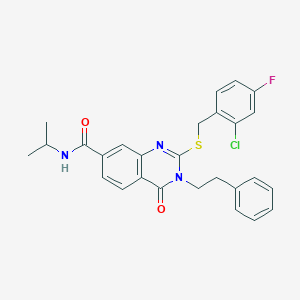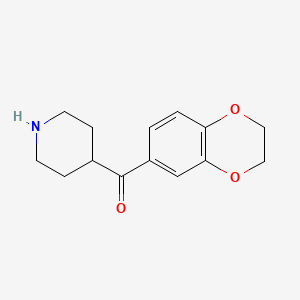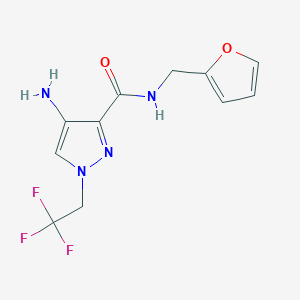
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been the subject of extensive research in recent years due to its potential as a therapeutic agent.
Wirkmechanismus
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide inhibits the activity of BTK by binding to the enzyme’s active site. This binding prevents the phosphorylation of downstream signaling molecules, which leads to the suppression of B-cell receptor signaling. This inhibition ultimately results in the suppression of cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell proliferation and survival. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the production of pro-inflammatory cytokines. These effects ultimately result in the suppression of cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for BTK, which reduces the risk of off-target effects. However, this compound also has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
For research include the development of more potent analogs, investigation of combination therapy, determination of optimal dosing and administration, and investigation of potential use in other diseases.
Synthesemethoden
The synthesis of 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction between 4-aminopyrazole and 2-furylacetaldehyde, which leads to the formation of 4-amino-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. This compound is then reacted with 2,2,2-trifluoroethyl isocyanate to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to selectively inhibit the activity of BTK (Bruton’s tyrosine kinase), a key enzyme involved in the proliferation and survival of cancer cells. This inhibition leads to the suppression of B-cell receptor signaling, which is essential for the survival of cancer cells.
Eigenschaften
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c12-11(13,14)6-18-5-8(15)9(17-18)10(19)16-4-7-2-1-3-20-7/h1-3,5H,4,6,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQVBCEAAEUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

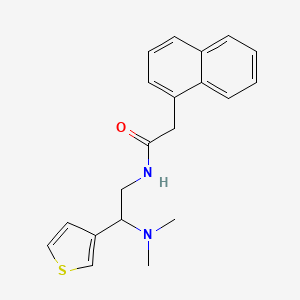
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
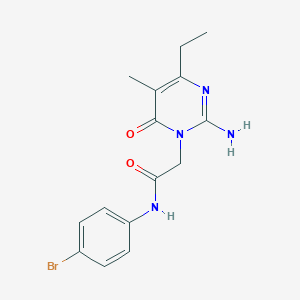
![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)
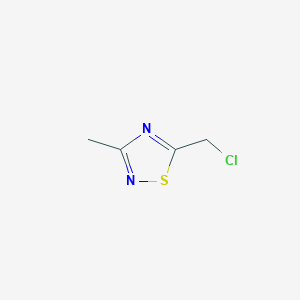
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

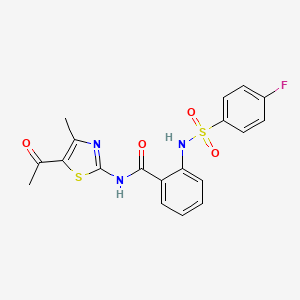
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)
![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)

